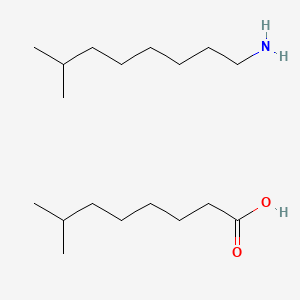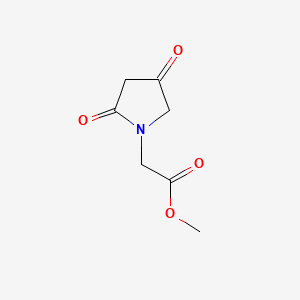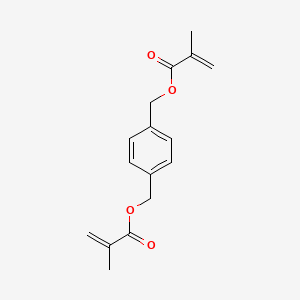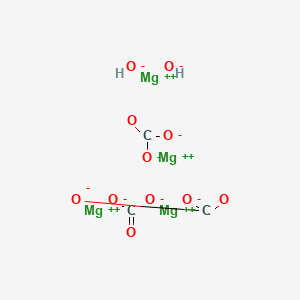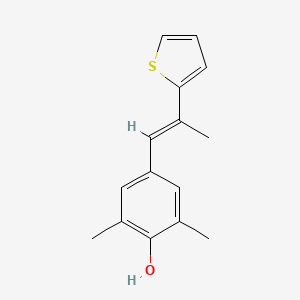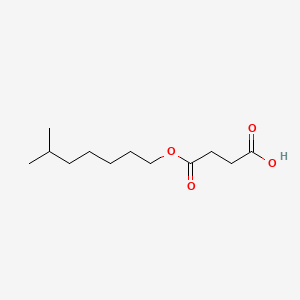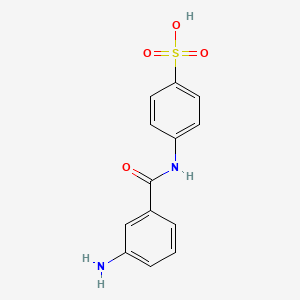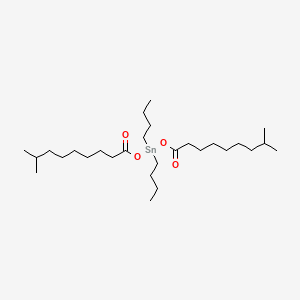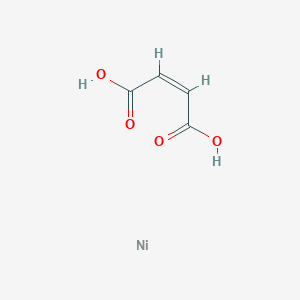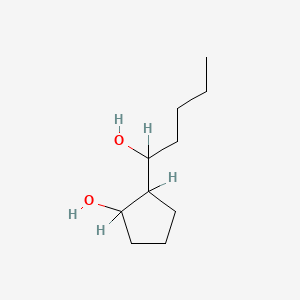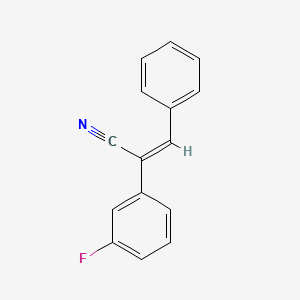
2-(3-Fluorophenyl)-3-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3-phenylacrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with phenylacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
2-(3-Fluorophenyl)-3-phenylacrylonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of various chemical products, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-3-phenylacrylonitrile: Similar structure with the fluorine atom at the para position.
2-(3-Chlorophenyl)-3-phenylacrylonitrile: Chlorine atom instead of fluorine.
2-(3-Methylphenyl)-3-phenylacrylonitrile: Methyl group instead of fluorine.
Uniqueness
2-(3-Fluorophenyl)-3-phenylacrylonitrile is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
特性
CAS番号 |
2558-27-2 |
|---|---|
分子式 |
C15H10FN |
分子量 |
223.24 g/mol |
IUPAC名 |
(Z)-2-(3-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+ |
InChIキー |
RPZQWJIITPETLX-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)F |
正規SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


